molecular formula C23H23ClN2O3S B5070182 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide

Cat. No.: B5070182
M. Wt: 443.0 g/mol
InChI Key: QHSBRELHZDJISV-UHFFFAOYSA-N
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Description

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "TAK-659" and has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide is based on its inhibition of BTK. BTK is a key enzyme involved in the activation of B cells and other immune cells. It plays a critical role in the signaling pathways that lead to B cell activation, proliferation, and survival. By inhibiting BTK, this compound suppresses B cell activation and proliferation, leading to the suppression of autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK. By inhibiting BTK, this compound suppresses B cell activation and proliferation, leading to the suppression of autoimmune disorders and B cell malignancies. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide in lab experiments is its specificity for BTK. This specificity allows for the selective inhibition of B cell activation and proliferation, which is beneficial in the study of autoimmune disorders and B cell malignancies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide. One potential direction is the investigation of its use in combination with other drugs for the treatment of autoimmune disorders and B cell malignancies. Another potential direction is the study of its effects on other signaling pathways and immune cells, which may lead to the identification of new therapeutic targets. Finally, the development of new formulations of this compound with improved solubility and bioavailability may increase its potential for use in clinical settings.

Synthesis Methods

The synthesis of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-methylbenzylamine to form 4-chloro-N-(2-methylbenzyl)benzamide. The second step involves the reaction of the intermediate product with 3,4-dimethylaniline and sulfur dioxide to form this compound. The final product is obtained through purification by column chromatography.

Scientific Research Applications

4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of autoimmune disorders and B cell malignancies.

Properties

IUPAC Name

4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-15-8-10-20(12-17(15)3)26-30(28,29)22-13-18(9-11-21(22)24)23(27)25-14-19-7-5-4-6-16(19)2/h4-13,26H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSBRELHZDJISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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